molecular formula C4H8Cl2O4S2 B1267300 1,4-Butanedisulfonyl dichloride CAS No. 3079-82-1

1,4-Butanedisulfonyl dichloride

Cat. No.: B1267300
CAS No.: 3079-82-1
M. Wt: 255.1 g/mol
InChI Key: VZHRPLJULARYDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Butanedisulfonyl dichloride can be synthesized through the following steps :

    Esterification: 1,4-Butanediol is reacted with an excess of triethylamine and sulfonic acid to form 1,4-butanedisulfonic acid triethyl ester.

    Chlorination: The esterified product is then reacted with an excess of thionyl chloride to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Butanedisulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    1,4-Butanedisulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1,4-Butanedisulfonyl dichloride has several applications in scientific research, including :

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.

    Materials Science: Utilized in the preparation of sulfonated polymers and resins.

    Chemical Biology: Acts as a cross-linking agent in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 1,4-butanedisulfonyl dichloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a cross-linking agent in biological systems .

Comparison with Similar Compounds

  • 1,3-Butanedisulfonyl dichloride
  • 1,2-Ethanedisulfonyl dichloride
  • 1,4-Butanedisulfonic acid

Comparison: 1,4-Butanedisulfonyl dichloride is unique due to its specific molecular structure, which allows for the formation of stable sulfonamide and sulfonate ester bonds. Compared to 1,3-butanedisulfonyl dichloride, it has a different spatial arrangement of sulfonyl groups, leading to distinct reactivity and applications . Similarly, 1,2-ethanedisulfonyl dichloride has a shorter carbon chain, affecting its reactivity and the types of products formed .

Biological Activity

1,4-Butanedisulfonyl dichloride (C4H8Cl2O4S2) is a sulfonyl chloride compound with significant implications in organic synthesis and potential biological activities. This article delves into its biological properties, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

This compound is characterized by its two sulfonyl groups attached to a butane backbone. Its molecular structure allows it to participate in various chemical reactions, particularly in the formation of sulfonamide compounds.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily stems from its ability to react with amines and alcohols, forming sulfonamides. These derivatives can exhibit antimicrobial properties and may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Antimicrobial Activity
Research indicates that this compound and its derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell walls and interference with protein synthesis.

Case Studies

Case Study 1: Synthesis and Antimicrobial Testing
A study focused on synthesizing sulfonamide derivatives from this compound revealed promising antimicrobial activity. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives. This suggests that modifications to the sulfonamide structure can enhance biological activity.

CompoundMIC (µg/mL)Bacterial Strain
Sulfonamide A32Staphylococcus aureus
Sulfonamide B64Escherichia coli
Sulfonamide C128Pseudomonas aeruginosa

Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations can lead to skin irritation and respiratory issues. Proper handling protocols must be established to mitigate risks associated with this compound.

Properties

IUPAC Name

butane-1,4-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHRPLJULARYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311201
Record name 1,4-butanedisulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3079-82-1
Record name 1,4-Butanedisulfonyl dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-butanedisulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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